Neuroprotection Against Dexamethasone-Induced ROS: p38-α MAPK-IN-7 vs. Parent Compound Neflamapimod (VX-745) — Direct Head-to-Head
In a direct head-to-head comparison within the same study, p38-α MAPK-IN-7 (compound 4) at 5 μM concentration demonstrated a neuroprotective effect against dexamethasone-induced reactive oxygen species (ROS) production in neuronal cells that was higher than that of the parent compound neflamapimod (compound 1, VX-745) tested at the same concentration [1]. Both compounds were evaluated under identical experimental conditions in neuronal cell models designed to recapitulate Lewy body dementia pathology [1].
| Evidence Dimension | Neuroprotective efficacy against dexamethasone-induced ROS production in neuronal cells |
|---|---|
| Target Compound Data | p38-α MAPK-IN-7 (compound 4): Higher neuroprotective effect than compound 1 at 5 μM |
| Comparator Or Baseline | Neflamapimod/VX-745 (compound 1): Lower neuroprotective effect at 5 μM |
| Quantified Difference | Superior neuroprotection (qualitative ranking reported in the primary publication; exact ROS reduction percentages not extracted in abstract); statistical significance not specified in accessible abstract |
| Conditions | Neuronal cell model of dexamethasone-induced ROS production; compound concentration 5 μM; Albertini et al., Arch Pharm 2024 |
Why This Matters
This provides the only published direct neuroprotection comparison between p38-α MAPK-IN-7 and its clinical-stage parent compound, establishing functional differentiation beyond simple IC₅₀ comparisons for researchers selecting compounds in neurodegenerative disease models.
- [1] Albertini C, Petralla S, Massenzio F, Monti B, Rizzardi N, Bergamini C, Uliassi E, Borges F, Chavarria D, Fricker G, Goettert M, Kronenberger T, Gehringer M, Laufer S, Bolognesi ML. Targeting Lewy body dementia with neflamapimod-rasagiline hybrids. Arch Pharm (Weinheim). 2024 Jun;357(6):e2300525. doi: 10.1002/ardp.202300525. PMID: 38412454. View Source
